molecular formula C5H6BrN3O2 B13502420 Methyl 5-Amino-3-bromo-1H-pyrazole-4-carboxylate

Methyl 5-Amino-3-bromo-1H-pyrazole-4-carboxylate

Cat. No.: B13502420
M. Wt: 220.02 g/mol
InChI Key: SUEZJYFLECPOQO-UHFFFAOYSA-N
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Description

Methyl 5-Amino-3-bromo-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-Amino-3-bromo-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-bromo-1H-pyrazole-4-carboxylic acid with methylamine in the presence of a dehydrating agent . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes steps such as bromination, amination, and esterification, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-Amino-3-bromo-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Biological Activity

Methyl 5-Amino-3-bromo-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H7BrN4O2 and a molecular weight of approximately 205.01 g/mol. The compound features a pyrazole ring, which is essential for its biological activity. The presence of amino and bromo groups enhances its reactivity and interaction with biological targets.

The primary mechanism through which this compound exerts its biological effects is by inhibiting dihydroorotate dehydrogenase (DHODH) , an enzyme critical in pyrimidine biosynthesis. This inhibition can lead to reduced proliferation of certain cancer cells and modulation of immune responses, making it a candidate for treating autoimmune diseases and cancers .

Anticancer Properties

Research indicates that this compound demonstrates significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The compound's IC50 values for these cell lines range from 2.43 to 14.65 μM, indicating potent cytotoxic effects .

Enzyme Inhibition

The compound's ability to inhibit DHODH has implications for its use as an immunosuppressive agent. By interfering with pyrimidine synthesis, it can reduce the proliferation of activated lymphocytes, which is beneficial in conditions like rheumatoid arthritis and other autoimmune disorders.

Synthesis and Evaluation

A study synthesized various derivatives of pyrazole compounds, including this compound, and evaluated their biological activities. The results indicated that several compounds exhibited significant growth inhibition against cancer cell lines, showcasing the potential for developing new anticancer agents based on this scaffold .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar pyrazole derivatives:

Compound NameIC50 (μM)Biological Activity
This compound2.43 - 14.65Anticancer (MDA-MB-231, HepG2)
Ethyl 5-Amino-3-bromo-1-methyl-1H-pyrazole-4-carboxylateNot specifiedAntimicrobial, Anti-inflammatory
Pazopanib0.5 - 10Anticancer (various cancers)
RuxolitinibNot specifiedAnticancer (myelofibrosis)

Pharmacokinetics and Toxicity

Ongoing studies are investigating the pharmacokinetics and toxicity profiles of this compound to better understand its therapeutic potential and safety in clinical settings. Preliminary data suggest favorable absorption and distribution characteristics, but detailed studies are required to assess long-term safety.

Properties

Molecular Formula

C5H6BrN3O2

Molecular Weight

220.02 g/mol

IUPAC Name

methyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C5H6BrN3O2/c1-11-5(10)2-3(6)8-9-4(2)7/h1H3,(H3,7,8,9)

InChI Key

SUEZJYFLECPOQO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(NN=C1N)Br

Origin of Product

United States

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